(1S,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylicacid
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Overview
Description
(1S,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid is a cyclopropane derivative that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a precursor for the synthesis of biologically active molecules. Its cyclopropane ring can impart rigidity to the molecular structure, which can enhance the biological activity of the resulting compounds.
Medicine
In medicinal chemistry, (1S,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid is used in the development of pharmaceuticals. Its structural features can be exploited to design drugs with improved efficacy and selectivity.
Industry
In industry, this compound can be used in the production of materials with unique properties. Its cyclopropane ring can contribute to the mechanical strength and stability of the resulting materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active functional groups that can participate in various biochemical pathways. The cyclopropane ring can also interact with enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-1-(tert-Butoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid
- (1S,2S)-1-(tert-Butoxycarbonyl)-2-phenylcyclopropane-1-carboxylic acid
- (1S,2S)-1-(tert-Butoxycarbonyl)-2-isopropylcyclopropane-1-carboxylic acid
Uniqueness
Compared to similar compounds, (1S,2S)-1-(tert-Butoxycarbonyl)-2-ethylcyclopropane-1-carboxylic acid features an ethyl group, which can influence its reactivity and interactions with other molecules. This unique structural feature can be exploited to design compounds with specific properties and applications.
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(1S,2S)-2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-5-7-6-11(7,8(12)13)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,13)/t7-,11-/m0/s1 |
InChI Key |
VVSAYHWSWJIDKR-CPCISQLKSA-N |
Isomeric SMILES |
CC[C@H]1C[C@]1(C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CCC1CC1(C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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